(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core substituted at the 3-position with a 2,5-dioxopyrrolidinyl group. The benzamide nitrogen is linked to a benzo[d]thiazol-2(3H)-ylidene moiety bearing a 6-ethoxy and 3-methyl substituent. The (Z)-configuration indicates the spatial arrangement of the imine group relative to the benzothiazole ring.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-28-15-7-8-16-17(12-15)29-21(23(16)2)22-20(27)13-5-4-6-14(11-13)24-18(25)9-10-19(24)26/h4-8,11-12H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDRRJGCKKQTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44 g/mol
CAS Number: 865161-96-2
The compound features a benzamide backbone substituted with a 2,5-dioxopyrrolidinyl moiety and a benzo[d]thiazole group, which are known for their biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing benzothiazole nuclei have shown promising activity against various cancer cell lines.
Case Study: Antitumor Efficacy
In vitro studies using three human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range. For example:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These results indicate that the compound's structural features contribute to its ability to inhibit tumor cell proliferation effectively .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar frameworks have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Microbial Testing Results
The antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Compounds showed varying degrees of effectiveness:
| Compound | Gram-positive (S. aureus) | Gram-negative (E. coli) |
|---|---|---|
| Compound 5 | Moderate Activity | Low Activity |
| Compound 6 | High Activity | Moderate Activity |
These findings suggest that modifications in the chemical structure can enhance antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds:
- Benzothiazole Moiety : Enhances antitumor activity.
- Dioxopyrrolidinyl Group : Imparts stability and potentially improves bioavailability.
- Ethoxy Substituent : May affect solubility and permeability across cellular membranes.
Insights from Computational Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer proliferation and bacterial resistance mechanisms .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog identified is 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (). A comparative analysis reveals:
Substituent Impact :
- Electron-donating groups (e.g., ethoxy, methyl) : May enhance solubility and influence binding interactions with hydrophobic protein pockets.
- Electron-withdrawing groups (e.g., fluorine) : Could increase metabolic stability and alter electronic properties of the benzothiazole ring, affecting reactivity or target affinity .
Bioactivity and Mode of Action (Hypothetical Analysis)
Though direct bioactivity data for the target compound is unavailable, highlights that structurally similar compounds cluster by bioactivity profiles. For example:
Predicted Differences :
- The 6-ethoxy group in the target compound may improve membrane permeability compared to the 4,6-difluoro analog, which could enhance cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
